8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as phosphorus oxychloride and anhydrous sodium sulfate . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom.
Common reagents and conditions used in these reactions include phosphorus oxychloride for cyclization and anhydrous sodium sulfate for drying . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways, which may contribute to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate: This compound has a similar structure but different functional groups.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound is used as an inhibitor of Erk2 and has different biological activities.
Properties
CAS No. |
956431-49-5 |
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Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-7-2-1-6-5-10-3-4-12-8(6)11-7;/h1-2,10H,3-5H2;1H |
InChI Key |
BEPRHOPKXAVLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=N2)Cl.Cl |
Origin of Product |
United States |
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